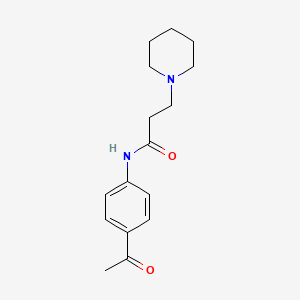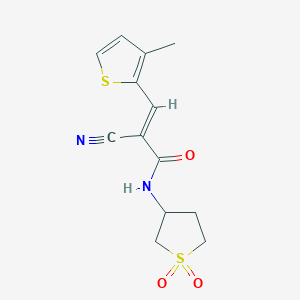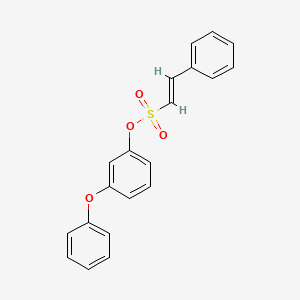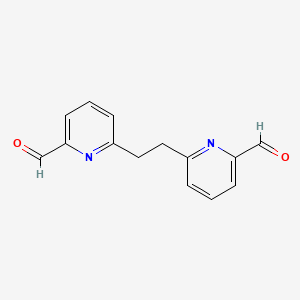![molecular formula C20H15Br3 B11969411 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene CAS No. 154488-09-2](/img/structure/B11969411.png)
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C8H7Br3. This compound is a derivative of benzene, where the benzene ring is substituted with bromine atoms and bromomethyl groups. It is a colorless to pale yellow solid that is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-bis[4-(bromomethyl)phenyl]benzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices in industrial settings .
化学反応の分析
Types of Reactions
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
科学的研究の応用
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl groups can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that can further react with nucleophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted benzene derivatives .
類似化合物との比較
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom substituted on the benzene ring.
1,2-Bis(bromomethyl)benzene: Contains two bromomethyl groups on adjacent carbon atoms of the benzene ring.
2-Bromoethylbenzene: Features a bromoethyl group attached to the benzene ring.
Uniqueness
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is unique due to its multiple bromine substitutions and bromomethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.
特性
CAS番号 |
154488-09-2 |
|---|---|
分子式 |
C20H15Br3 |
分子量 |
495.0 g/mol |
IUPAC名 |
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H15Br3/c21-12-14-4-8-16(9-5-14)18-2-1-3-19(20(18)23)17-10-6-15(13-22)7-11-17/h1-11H,12-13H2 |
InChIキー |
MUMPWBXYWSNHDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)Br)C3=CC=C(C=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)


![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)


![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

